1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione
Overview
Description
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a morpholine ring. The indole moiety is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .
Preparation Methods
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine and morpholine rings. Common synthetic routes include:
Step 1: Synthesis of the indole derivative through electrophilic substitution reactions.
Step 2: Coupling of the indole derivative with piperazine using a suitable coupling agent.
Step 3: Introduction of the morpholine ring through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The piperazine and morpholine rings contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar compounds to 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione include other indole derivatives and compounds containing piperazine and morpholine rings. Some examples are:
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(piperidin-1-yl)pentane-1,5-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1-(1H-indol-3-yl)-3-(4-morpholinyl)-1-propanone: Another indole derivative with a morpholine ring.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-morpholin-4-ylpentane-1,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c27-20(6-3-7-21(28)25-12-14-30-15-13-25)24-8-10-26(11-9-24)22(29)19-16-17-4-1-2-5-18(17)23-19/h1-2,4-5,16,23H,3,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZHHMPBMBNXEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)N2CCOCC2)C(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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